SGC 707 was developed by the Structural Genomics Consortium, an initiative aimed at advancing drug discovery through structural biology. The compound is classified under small molecule drugs and is primarily utilized in research settings to explore the biological functions of PRMT3 and its implications in various diseases . The compound is available from several suppliers, including Cayman Chemical, Sigma, and Tocris Bioscience .
The synthesis of SGC 707 involves several chemical reactions that yield the final product with high purity. While specific synthetic pathways are proprietary, the general approach includes:
The molecular formula for SGC 707 is C16H18N4O2, with a molecular weight of approximately 298 grams per mole .
SGC 707 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its structural formula indicates the presence of aromatic rings and nitrogen-containing moieties, which are critical for binding to PRMT3.
The structural arrangement facilitates allosteric inhibition by targeting specific sites on the PRMT3 enzyme without directly competing with substrate binding sites .
SGC 707 primarily functions through allosteric modulation of PRMT3 activity. The compound's inhibition mechanism involves:
Experimental data show that SGC 707 maintains a noncompetitive inhibition pattern concerning both substrate (S-adenosylmethionine) and peptide concentrations, confirming its allosteric nature .
The mechanism by which SGC 707 exerts its effects involves several key steps:
SGC 707 possesses several notable physical and chemical properties:
These properties are crucial for determining the appropriate experimental conditions for using SGC 707 in various biological assays .
SGC 707 is primarily utilized in scientific research focused on understanding the role of protein arginine methylation in cellular processes. Its applications include:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: